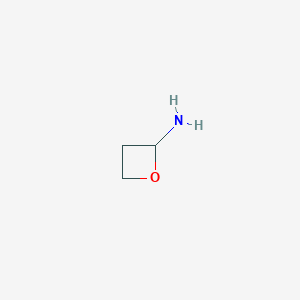

Oxetan-2-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

oxetan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-3-1-2-5-3/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFGYCPJLDTZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches to Oxetan 2 Amine and Its Derivatives

Direct Synthetic Routes to Oxetan-2-amine

The direct synthesis of this compound and its derivatives often involves the introduction of an amine functionality onto an oxetane (B1205548) scaffold or the formation of the oxetane ring with a pre-existing amine precursor. Key strategies include azide-free amination protocols, amination reactions on pre-formed oxetane rings, and multicomponent reaction strategies.

Development of Azide-Free Amination Protocols for Oxetane Scaffolds

Traditional methods for introducing amine groups often rely on azide (B81097) intermediates, which can pose safety hazards due to their potential for explosive decomposition google.com. Consequently, the development of azide-free amination protocols is crucial for safer and more practical synthesis. One promising approach involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, which proceeds via an SN1 mechanism involving an oxetane carbocation intermediate. This method allows for the formation of amino-oxetanes under relatively mild conditions researchgate.net. Reductive amination, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is another azide-free strategy that can be applied to oxetane precursors bearing carbonyl functionalities chemrxiv.org. Direct amination using various amines, such as anilines and alkyl amines, on oxetane rings is also feasible, often requiring activation by Lewis or Brønsted acids, with specific conditions tailored for different amine nucleophiles thieme-connect.comnih.gov.

Amination Reactions on Pre-formed Oxetane Ring Systems

The functionalization of pre-formed oxetane rings represents a direct pathway to this compound derivatives. Amination reactions can be achieved through various mechanisms, including nucleophilic attack on activated oxetane rings. For instance, Lewis or Brønsted acids can catalyze the ring-opening and subsequent amination of oxetanes, leading to the formation of C-N bonds nih.govrsc.org. Tandem reactions, such as those combining amination with oxetane ring-opening, have been developed to construct complex heterocyclic systems, including benzomorpholines nih.gov. Allylic amination followed by oxetane ring-opening is another strategy employed to synthesize medium-sized heterocycles researchgate.netrsc.org. In some cases, the introduction of an amine group can be achieved via the reaction of azide nucleophiles with oxetane derivatives bearing a suitable leaving group, followed by reduction of the resulting azide to the amine google.com.

Multicomponent Reaction Strategies for this compound Synthesis

While multicomponent reactions (MCRs) offer efficient pathways for constructing complex molecules in a single step, specific MCR strategies directly targeting this compound have not been extensively detailed in the reviewed literature. Research in oxetane synthesis has primarily focused on stepwise functionalization or cyclization approaches rather than convergent MCRs for this specific amine derivative.

Enantioselective Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for its applications in medicinal chemistry where stereochemistry often dictates biological activity. Both chiral resolution of racemic mixtures and asymmetric synthesis employing chiral auxiliaries or catalysts are key strategies.

Asymmetric Synthesis through Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. For the synthesis of chiral oxetanes, including those related to this compound, chiral auxiliaries have been employed. For example, the desymmetrization of oxetane derivatives using auxiliaries such as tert-butylsulfinamide has been reported, enabling the introduction of chirality at specific positions of the oxetane ring researchgate.netacs.org. These methods allow for the controlled formation of enantiomerically enriched oxetane building blocks. Chiral resolution techniques, which involve separating enantiomers from a racemic mixture, are also utilized, often employing chiral acids or bases to form diastereomeric salts that can be separated by crystallization benchchem.com.

Application of Chiral Catalysis in this compound Preparation

Chiral catalysis offers a powerful approach to asymmetric synthesis, allowing for the enantioselective formation of chiral molecules using only catalytic amounts of a chiral species. Various catalytic systems have been explored for the synthesis of chiral oxetanes and related amino-oxetanes. Chiral phosphoric acids have been employed as catalysts for the enantioselective desymmetrization of oxetanes researchgate.netutexas.edu. Biocatalytic methods, utilizing engineered enzymes such as halohydrin dehalogenases, have also demonstrated high efficiency and enantioselectivity in both the formation and ring-opening of oxetanes, yielding chiral products with excellent enantiomeric excess researchgate.net. Furthermore, chiral phosphine (B1218219) oxides have been used as catalysts for the enantioselective ring-opening of 3-substituted oxetanes x-mol.com. Copper catalysis, in conjunction with chiral ligands like BOX or PYBOX, has been applied to the asymmetric synthesis of chiral γ-amino alcohols from alkyne-functionalized oxetanes, showcasing catalytic methods for generating chirality adjacent to the oxetane core acs.org.

Chemoenzymatic Transformations for Stereocontrol

Biocatalysis offers a powerful avenue for achieving high stereoselectivity in the synthesis of chiral molecules like this compound derivatives. Enzymes can be employed for kinetic resolution or asymmetric synthesis, providing access to enantiomerically pure compounds.

While direct enzymatic synthesis of this compound itself is not extensively detailed in the provided literature, related oxetane compounds have been synthesized using enzymatic methods. For instance, engineered halohydrin dehalogenases (HHDHs) have been utilized for the stereoselective kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols. HheC from Agrobacterium radiobacter AD1 was engineered to catalyze the dehalogenation of γ-haloalcohols and the ring opening of oxetanes, yielding products with high stereoselectivity (up to 99% ee) and catalytic activity nih.gov. These engineered enzymes offer access to both enantiomers of chiral oxetanes and related alcohols, serving as versatile building blocks for pharmaceutical applications nih.gov.

Enzymatic transesterification using lipases, such as Candida antarctica lipase (B570770) L2, has also been demonstrated for the synthesis of oxetane δ-amino acid derivatives, yielding enantiomerically pure products researchgate.net. These findings suggest that biocatalytic approaches hold significant promise for controlling the stereochemistry in the synthesis of this compound derivatives, although specific applications to this compound are still an evolving area.

Synthesis of Functionalized this compound Derivatives

The development of methods to synthesize functionalized this compound derivatives is crucial for their application in drug discovery. These methods often involve either constructing the oxetane ring with the desired functional groups or modifying a pre-formed oxetane ring.

Ring Expansion Methodologies

Ring expansion strategies offer a pathway to construct the oxetane ring system. While direct ring expansion methods specifically yielding this compound are not explicitly detailed, related oxetane syntheses often involve cyclization reactions. For example, intramolecular O-vinylation of γ-bromohomoallylic alcohols catalyzed by copper iodide can lead to 2-methyleneoxetanes organic-chemistry.org. Furthermore, oxetanes can be formed from epoxides through ring expansion reactions, although specific examples leading to this compound are not prominent in the provided search results.

A patent describes a process for preparing (S)-oxetan-2-ylmethanamine that includes a ring expansion step from an oxirane to an oxetane google.com. This suggests that epoxide ring expansion is a viable strategy in the broader synthesis of oxetane derivatives.

Functionalization of the Intact Oxetane-2-amine Ring

Functionalizing the pre-formed oxetane-2-amine ring allows for the introduction of diverse substituents. The oxetane ring is generally stable under various reaction conditions, including basic conditions, which is advantageous for many functionalization reactions chemrxiv.org.

Amine Functionalization: The amine group in this compound can undergo typical amine reactions such as amide couplings, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions nih.gov. These reactions allow for the attachment of various molecular fragments to the nitrogen atom.

Ring Functionalization: While direct C-H functionalization at the oxetane ring is less common for this compound specifically, research has explored functionalization at the 2-position of oxetane itself using radical pathways acs.org. The presence of the amine group at the 2-position in this compound may influence the regioselectivity and feasibility of such reactions.

A significant finding regarding the properties of oxetanes is their influence on amine basicity. The electronegative oxygen atom in the oxetane ring, particularly when positioned alpha to an amine, exerts a strong inductive electron-withdrawing effect, significantly reducing the amine's basicity acs.org. For example, an oxetane α to an amine can reduce the pKaH of the amine by approximately 2.7 units.

Preparation of Oxetane Amino Acid Scaffolds

Oxetane amino acid scaffolds are of considerable interest in medicinal chemistry due to their ability to impart conformational rigidity and favorable physicochemical properties to peptides and other bioactive molecules acs.orgcsic.esresearchgate.net.

Synthesis from Carbohydrates: Oxetane δ-amino acid scaffolds have been synthesized from carbohydrate precursors. For example, a route starting from d-xylose (B76711) involved ring contraction and fluorination to yield a 3-fluoro-oxetane δ-amino acid tandfonline.com. Similarly, oxetane δ-amino acid scaffolds have been synthesized from l-arabinose ox.ac.uk.

Functionalization of Oxetan-3-one: Oxetan-3-one serves as a versatile starting material for synthesizing various oxetane derivatives, including amino acid precursors. For instance, the Strecker synthesis using oxetan-3-one can yield 3-cyano-3-amino oxetane derivatives, which can be further elaborated into oxetane amino acids chemrxiv.org. The Horner–Wadsworth–Emmons (HWE) reaction, applied to oxetan-3-one, can generate α,β-unsaturated ester derivatives, facilitating further functionalization through Michael addition chemrxiv.org.

Decarboxylative Strategies: Decarboxylative strategies have been developed to couple oxetane amino acid building blocks with aryl halides nih.gov.

Table 1: Representative Synthesis of Oxetane Amino Acid Scaffolds

| Starting Material/Methodology | Key Transformation | Product Type | Yield/Stereoselectivity | Reference |

| Carbohydrates (e.g., d-xylose) | Ring contraction, Fluorination | 3-Fluoro-oxetane δ-amino acid | Not specified | tandfonline.com |

| Oxetan-3-one | Strecker synthesis | 3-Cyano-3-amino oxetane derivatives | Not specified | chemrxiv.org |

| Oxetan-3-one | Horner–Wadsworth–Emmons (HWE) reaction | α,β-Unsaturated ester oxetanes | Not specified | chemrxiv.org |

| Oxetane amino acid building blocks | Decarboxylative coupling with aryl halides | Functionalized oxetane amino acids | Not specified | nih.gov |

The incorporation of oxetane moieties into amino acid structures provides rigid, three-dimensional scaffolds that can influence peptide conformation and improve pharmacokinetic properties acs.orgenamine.net. These oxetane amino acid building blocks are valuable tools for constructing peptidomimetics and exploring new chemical space in drug discovery researchgate.net.

Compound List:

this compound

Oxetane

Oxetane δ-amino acid

3-Fluoro-oxetane δ-amino acid

Oxetan-3-one

(S)-Oxetan-2-ylmethanamine

3-Amino-oxetane

Oxetane amino acid

Oxetane-azido ester

Oxetane sulfonyl fluoride (B91410)

3-Aryloxetane

3-Aryloxetan-3-ol

3,3-Disubstituted oxetanes

2-Substituted oxetanes

2-Methyleneoxetanes

3-Amido oxetanes

Oxetane sulfides

3,3-Diaryloxetanes

2,3-Dihydrobenzofurans

2-Oxazolines

Mechanistic Investigations and Computational Studies of Oxetan 2 Amine Reactions

Reaction Mechanism Elucidation for Oxetane (B1205548) Ring Formation

The formation of the oxetane ring itself, particularly when functionalized with an amine group at the 2-position, is a key area of investigation. While specific mechanisms for oxetan-2-amine formation are not extensively detailed in the provided search results, general oxetane synthesis often relies on intramolecular cyclization reactions. These typically involve an alcohol and a leaving group on a carbon chain, where the alcohol's oxygen acts as a nucleophile to displace the leaving group, forming the four-membered ring. For this compound, this would imply a precursor molecule that can undergo such a cyclization, with the amine functionality already present or introduced subsequently. For instance, a process starting from an oxirane might involve ring expansion to form the oxetane google.com. The inherent ring strain of oxetanes (approximately 25 kcal/mol) makes their formation kinetically slower compared to larger rings, often requiring specific conditions or activating groups acs.org.

Computational Chemistry Applications in this compound Research

Computational methods play a crucial role in elucidating reaction pathways, predicting energetic profiles, and understanding the conformational preferences of this compound and its derivatives.

Density Functional Theory (DFT) is widely used to model reaction pathways, identify transition states, and calculate activation energies for reactions involving oxetanes. For this compound, DFT can be employed to map out the potential energy surface for ring-opening reactions, nucleophilic attacks, or cyclization steps. For example, DFT calculations can model transition states for ring-opening reactions, such as the activation energy for nucleophilic attack on the oxetane ring benchchem.com. These studies help in understanding how substituents or reaction conditions affect the stability and reactivity of the oxetane system. Computational studies have also been used to analyze reaction mechanisms, including transition states and stereoselectivity, in related amine-catalyzed reactions, where oxetane intermediates can be formed capes.gov.brresearchgate.net.

Quantum chemical calculations provide detailed insights into the energetic landscapes of chemical reactions. For this compound, these calculations can determine activation energies, reaction energies, and other thermodynamic parameters that govern its transformations. For instance, studies might calculate the free energy of activation for ring-opening reactions or the energy differences between various conformers. Such calculations are vital for predicting reaction feasibility and selectivity. Researchers utilize these methods to understand reaction mechanisms, including transition state geometries and energies, which are critical for designing new synthetic routes and predicting reaction outcomes benchchem.comrsc.orgchemrxiv.org.

The conformation of this compound and its derivatives significantly influences their physical properties and reactivity. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to determine the preferred three-dimensional structures. Studies on oxetane-containing molecules, including amino-oxetanes, have revealed that the oxetane ring can adopt puckered conformations, influenced by substituents acs.orgdigitellinc.com. Conformational analysis using techniques like NMR spectroscopy (NOE, TOCSY, ROESY) combined with computational modeling helps in understanding how these structures interact with biological targets or participate in chemical reactions acs.orgbeilstein-journals.orgresearchgate.net. For amino-oxetanes, conformational analysis has shown them to be potential isosteric replacements for amides and sulfonamides due to similar torsion angles and exit vectors, with the oxetane ring influencing the conformational landscape and amine basicity digitellinc.com.

Kinetics of this compound Transformations

Investigating the kinetics of this compound reactions involves studying the rates and mechanisms of these transformations. While specific kinetic data for this compound itself are not detailed in the provided snippets, general principles of oxetane reactivity suggest that their strained nature can lead to facile ring-opening reactions under certain conditions. For example, acid-catalyzed ring-opening of oxetanes to form γ-substituted products is a known reaction benchchem.com. Computational studies can also predict kinetic parameters, such as activation energies, which directly relate to reaction rates benchchem.comchemrxiv.org. The reactivity of oxetanes with nucleophiles, such as amines, is also a subject of kinetic investigation, where factors like solvent polarity and steric hindrance can influence reaction rates wmich.edu.

Transition State Analysis in this compound Syntheses

Transition state analysis is critical for understanding the detailed steps involved in the synthesis and reactions of this compound. Computational methods, particularly DFT, are instrumental in identifying and characterizing these high-energy, short-lived intermediates. By calculating the geometries and energies of transition states, researchers can gain deep insights into the reaction mechanisms, including the stereochemical outcomes. For example, studies on amine-catalyzed aldol (B89426) reactions have analyzed transition states involving enamine intermediates and potential oxetane intermediates, highlighting the role of hydrogen bonding and proton transfer in determining activation energies capes.gov.brresearchgate.net. Similarly, in the context of oxetane ring formation or ring-opening, transition state analysis helps to elucidate the bond-making and bond-breaking processes that occur during the reaction. Kinetic and computational studies have supported SN1 mechanisms involving oxetane carbocations as intermediates in certain reactions researchgate.netresearchgate.net.

Strategic Integration of Oxetan 2 Amine in Medicinal Chemistry and Drug Discovery

Oxetan-2-amine as a Bioisostere in Rational Drug Design

Oxetanes, including those bearing an amine functionality at the 2-position, are increasingly employed as bioisosteres, offering favorable alternatives to commonly used functional groups. This approach allows medicinal chemists to fine-tune molecular properties while maintaining or enhancing biological activity.

Replacement of Carbonyl Groups and Gem-dimethyl Moieties

The oxetane (B1205548) ring serves as a versatile bioisostere for both carbonyl groups (such as in amides and esters) and gem-dimethyl moieties. These replacements often lead to significant improvements in drug-like properties.

Replacement of Gem-dimethyl Groups: Gem-dimethyl groups are frequently used to block metabolically vulnerable methylene (B1212753) sites. However, their introduction typically increases lipophilicity, which can negatively impact pharmacokinetic properties like solubility and membrane permeability acs.orgnih.govresearchgate.netacs.org. Oxetanes, particularly when substituted at the 3-position, offer a similar spatial arrangement and molecular volume to gem-dimethyl groups but are considerably more polar and less lipophilic due to the presence of the oxygen atom acs.orgresearchgate.netacs.orgresearchgate.netu-tokyo.ac.jp. This substitution can lead to a substantial decrease in lipophilicity (LogP) and a corresponding increase in aqueous solubility researchgate.netresearchgate.netbeilstein-journals.org. For instance, replacing a gem-dimethyl group with an oxetane moiety has been shown to decrease lipophilicity by up to 0.9 log units researchgate.net, and in some cases, increase aqueous solubility by a factor of 4 to over 4000 researchgate.net. This strategy also often enhances metabolic stability acs.orgresearchgate.netacs.orgnih.gov.

Replacement of Carbonyl Groups: Oxetanes can also mimic the electronic and steric features of carbonyl groups, such as those found in amides and esters acs.orgacs.orgmdpi.comnih.gov. They share similar dipole moments and hydrogen-bonding capabilities with carbonyls but offer greater chemical stability, being resistant to enzymatic hydrolysis and α-deprotonation/epimerization acs.orgacs.org. Amino-oxetanes, in particular, have emerged as potent and selective bioisosteres for amide bonds. For example, replacing an amide linker with an amino-oxetane moiety in thiamine (B1217682) analogues improved binding affinity and maintained stability against esterase-catalyzed hydrolysis, demonstrating their utility as metabolically stable replacements cam.ac.ukdrughunter.comnih.govresearchgate.net.

Isosteric Relationship with Other Cyclic Ethers

The oxetane ring's structural and electronic characteristics position it favorably when compared to other cyclic ethers and saturated heterocycles.

Comparison with Other Cyclic Ethers: Oxetanes exhibit a unique balance of polarity and rigidity. They are capable of forming more effective hydrogen bonds than many other cyclic ethers acs.org. While cyclobutanes offer increased three-dimensionality, oxetanes are relatively flatter and possess a more exposed oxygen lone pair, enhancing their Lewis basicity and hydrogen-bond accepting capacity nih.gov.

Spirocyclic Oxetanes and Morpholine Analogy: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, share striking structural similarities with morpholine, a commonly used motif in drug discovery known for its solubilizing ability researchgate.netchimia.ch. These spirocyclic oxetanes can effectively supplant morpholine, often providing improved metabolic stability and comparable or enhanced aqueous solubility researchgate.netchimia.ch.

Azetidines and Other Rings: Oxetanes and azetidines are both recognized for their small, polar, and non-planar characteristics, making them valuable in drug discovery researchgate.netnih.gov. While cyclobutanes offer a different conformational profile, oxetanes provide a distinct set of properties that can be complementary or superior depending on the specific medicinal chemistry context nih.govrsc.org.

Impact of this compound Moiety on Physicochemical Properties for Drug Candidates

The incorporation of an this compound moiety can profoundly influence a drug candidate's physicochemical properties, thereby impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Modulation of Amine Basicity (pKa)

The electronegative oxygen atom within the oxetane ring exerts a strong inductive electron-withdrawing effect, which significantly attenuates the basicity of proximal amine groups acs.orgnih.govnih.govnih.govethz.chchemrxiv.org. This effect is most pronounced when the oxetane is positioned alpha to the amine acs.orgnih.govethz.ch.

pKa Reduction: Studies have quantified this effect, showing that an oxetane ring alpha to an amine can reduce its pKa by approximately 2.5 to 3.3 units compared to analogous structures without the oxetane or with less polar cyclic groups like cyclobutane (B1203170) or gem-dimethyl nih.govnih.govethz.chchemrxiv.org. For instance, an oxetane alpha to an amine has been shown to decrease the pKaH from 9.9 to 7.2 nih.gov. This attenuation of basicity can be advantageous, as highly basic amines are often associated with undesirable properties such as hERG channel inhibition, phospholipidosis, and poor pharmacokinetic profiles nih.gov. By reducing amine basicity, this compound can help mitigate these liabilities.

Table 1: Impact of Oxetane Moiety on Amine Basicity (pKa)

| Moiety Replaced / Context | pKa Change (Approx.) | Reference |

| Methylene group with α-oxetane | -3.3 units | ethz.ch |

| Gem-dimethyl or cyclobutane with α-oxetane | -2.5 to -3 units | nih.govchemrxiv.org |

| α-Oxetane to amine | -2.7 units (9.9 to 7.2) | nih.gov |

| δ-Aminooxetane vs. alkylamine | -0.3 units | acs.org |

| α-Amino-oxetane vs. non-oxetane analogue | Significant decrease | beilstein-journals.org |

Influence on Lipophilicity (LogD) and Aqueous Solubility

The oxetane ring's polarity and its ability to reduce lipophilicity are key drivers for its use in drug discovery, often leading to improved aqueous solubility.

Lipophilicity Reduction: As a polar moiety, the oxetane ring generally decreases the lipophilicity (LogP/LogD) of a molecule compared to more lipophilic counterparts like gem-dimethyl, isopropyl, cyclopropyl, or cyclobutyl groups researchgate.netresearchgate.netbeilstein-journals.orgnih.govchemrxiv.org. Replacing a gem-dimethyl group with an oxetane can lead to a reduction in LogP by up to 0.9 log units or more researchgate.netbeilstein-journals.org. This reduction in lipophilicity is often accompanied by an increase in aqueous solubility researchgate.netacs.orgnih.gov.

Table 2: Impact of Oxetane Moiety on Lipophilicity (LogP/LogD) and Solubility

| Modification / Comparison | Change in Lipophilicity (LogP/LogD) | Change in Solubility | Reference |

| Gem-dimethyl to oxetane | Significant decrease | Increase | researchgate.netresearchgate.netbeilstein-journals.org |

| Isopropyl to oxetane | -0.9 log unit decrease | - | researchgate.net |

| Cyclobutyl to oxetane | -1.5 log unit decrease | - | nih.gov |

| α-Amino-oxetane vs. non-oxetane analogue (LogP) | Decrease | - | beilstein-journals.org |

| α-Amino-oxetane vs. non-oxetane analogue (LogD7.4) | Increase (+0.73) | - | beilstein-journals.org |

| Oxetane moiety generally | Reduces lipophilicity | Enhances solubility | researchgate.netacs.orgnih.gov |

| Oxetane vs. gem-dimethyl | 4 to 4000-fold increase in solubility | - | researchgate.net |

Contribution to Three-Dimensionality and Conformational Preferences

The inherent rigidity and specific geometry of the oxetane ring contribute significantly to the three-dimensional structure and conformational landscape of molecules.

Enhanced Three-Dimensionality: The sp3-hybridized carbon atoms and the strained four-membered ring impart a more three-dimensional character to molecules compared to planar aromatic systems or flexible alkyl chains nih.govresearchgate.netnih.govnih.gov. This increased spatial complexity can lead to improved target engagement and selectivity by allowing better fitting into protein binding pockets.

Compound List

this compound

Oxetane

Gem-dimethyl

Carbonyl groups (amides, esters)

Cyclic ethers (tetrahydrofuran, morpholine, pyrrolidine)

Cyclobutane

Azetidine

Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane)

Biological Activities of Oxetan 2 Amine Derivatives in in Vitro and in Vivo Models

Receptor Agonist Activities (e.g., GLP-1 Receptor Agonism)

Oxetan-2-amine derivatives have emerged as crucial building blocks in the development of potent agonists for various receptors, most notably the Glucagon-like Peptide-1 Receptor (GLP-1R). The GLP-1R plays a vital role in glucose homeostasis, stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release in a glucose-dependent manner. Small-molecule agonists targeting the GLP-1R are of significant interest for the treatment of type 2 diabetes and obesity.

Research has demonstrated that (S)-oxetan-2-ylmethanamine serves as a key intermediate in the synthesis of GLP-1R agonists. These derivatives modulate GLP-1R activity by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby enhancing insulin secretion. For instance, the development of danuglipron, an orally bioavailable GLP-1R agonist, incorporated an oxetane (B1205548) motif during its structure-activity relationship (SAR) studies. The oxetane was introduced as a small polar head group, which successfully increased potency without adversely affecting lipophilicity (LogD) or clearance rates. benchchem.comacs.orgnih.govacs.orgacs.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net While some oxetane-containing GLP-1R agonists, like lotiglipron, faced challenges in clinical trials, the oxetane scaffold continues to be explored for its ability to fine-tune the pharmacokinetic and pharmacodynamic properties of these therapeutic agents. nih.gov Further advancements include the synthesis of analogues with improved stability and potency, such as lipid-modified GLP-1 analogues that exhibit enhanced serum stability and efficacy comparable to established drugs like Semaglutide. bakerlab.org

Enzyme Modulation and Inhibition (e.g., IDO1 Inhibition)

The oxetane ring has also proven valuable in the design of enzyme inhibitors, particularly for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. IDO1 catalyzes the catabolism of tryptophan, leading to immunosuppression and immune evasion by cancer cells. Inhibition of IDO1 is therefore a promising strategy for combination cancer therapy.

Antimicrobial and Antifungal Potentials

Oxetane derivatives have also been investigated for their antimicrobial and antifungal activities. Research into oxetanyl-quinoline derivatives has revealed promising results against various pathogens. A series of these compounds demonstrated good antibacterial activity against Gram-negative bacteria such as Proteus mirabilis and Gram-positive bacteria like Bacillus subtilis. acs.orgnih.gov Notably, one derivative, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile (9f), exhibited activity comparable to the standard drug streptomycin (B1217042) against P. mirabilis. acs.orgnih.gov

Furthermore, several oxetanyl-quinoline derivatives displayed significant antifungal activity against Aspergillus niger. acs.orgnih.gov The potential of these compounds extends to antimycobacterial activity, with several derivatives showing excellent efficacy against Mycobacterium tuberculosis H37Rv, exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. acs.orgnih.gov While these studies highlight the potential of oxetane-containing scaffolds in infectious disease research, further exploration into this compound specific derivatives is warranted.

Modulation of Neurological Receptors (e.g., NMDA Receptor Complex)

The oxetane ring has also been explored for its role in modulating neurological targets, including the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for excitatory neurotransmission in the central nervous system and are implicated in various neurological disorders, including neurodegenerative diseases, epilepsy, and pain. nih.govbiorxiv.org

Studies have investigated novel 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives for their effects on NMDA receptor-mediated calcium influx. nih.gov In vitro assays showed that some of these compounds significantly attenuated calcium influx, with certain derivatives exhibiting activity exceeding that of known NMDA receptor antagonists like MK-801. Molecular docking studies suggested that these compounds bind within the NMDA receptor ion channel in a manner comparable to MK-801. nih.gov While these studies focused on a specific tricyclic oxetane scaffold, they underscore the potential of oxetane-containing molecules in targeting NMDA receptor function. Other research has explored various classes of NMDA receptor modulators, including antagonists and positive allosteric modulators (PAMs), highlighting the diverse ways in which small molecules can influence NMDA receptor activity. nih.govbiorxiv.orgrndsystems.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. The oxetane moiety is frequently introduced during late-stage optimization to improve the drug-like properties of candidate molecules. nih.govacs.org In the development of GLP-1R agonists like danuglipron, the oxetane ring was incorporated as a polar head group to enhance potency while maintaining favorable physicochemical properties. nih.gov SAR studies for IDO1 inhibitors also revealed that the presence of an oxetane ring, particularly in combination with other substituents like fluorophenyl groups, significantly boosted inhibitory potency. nih.govacs.orgnih.gov

For neurological targets, SAR studies on oxetane derivatives have explored modifications to the oxetane ring and its substituents to optimize binding and functional activity. For example, in studies of NMDA receptor modulators, variations in amine substitution on oxetane-containing scaffolds led to significant changes in calcium influx blockage. nih.gov These SAR investigations highlight how the oxetane ring can be strategically employed to fine-tune interactions with biological targets, leading to improved efficacy and pharmacological profiles.

Metabolic Stability Studies of this compound-Containing Compounds

A key advantage of incorporating the oxetane ring into drug candidates is its positive impact on metabolic stability and pharmacokinetic properties. benchchem.comacs.orgnih.govacs.org Derivatives containing the oxetane moiety often exhibit reduced hepatic clearance rates compared to their non-oxetane counterparts, which can translate to improved therapeutic outcomes, especially for chronic conditions. benchchem.comacs.org

In the context of IDO1 inhibition, oxetane-containing compounds have demonstrated excellent pharmacokinetic profiles, partly due to enhanced metabolic stability. nih.govacs.orgresearchgate.netnih.gov Studies have indicated that 3-substituted oxetanes may undergo slower oxidative metabolism compared to their 2-substituted isomers, potentially due to reduced lipophilicity or less favorable interactions with cytochrome P450 (CYP) enzymes. acs.org Amino-oxetanes, specifically, have shown improved stability against enzymatic degradation while retaining bioactivity, making them valuable in peptidomimetic design. nih.govacs.org The metabolic fate of oxetane-containing compounds can be substrate-specific, influencing their clearance pathways via enzymes like microsomal epoxide hydrolase (mEH) or CYPs. acs.org

Advanced Structural Characterization and Analytical Methodologies for Oxetan 2 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of Oxetan-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the oxetane (B1205548) ring and the amine group. The protons on the four-membered ring will display complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. For the closely related unsubstituted oxetane, methylene (B1212753) protons adjacent to the oxygen appear at approximately 4.65 ppm, while the other methylene protons are found around 2.61 ppm. uni.lu For this compound, the proton at the C2 position, being adjacent to both the ring oxygen and the amine group, would likely appear as a multiplet in the downfield region. The protons at the C3 and C4 positions would also show characteristic multiplets. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. This compound contains three non-equivalent carbon atoms. Based on general chemical shift tables and data for related oxetane derivatives, the C2 carbon, bonded to both oxygen and nitrogen, is expected to have the most downfield chemical shift. wisc.edu The C4 carbon, being adjacent to the oxygen atom, will also be deshielded, while the C3 carbon will resonate at the most upfield position. For comparison, in some N-substituted spiro-oxetane derivatives, the oxetane ring carbons have been observed in the range of approximately 26-81 ppm. chemicalbook.com

2D-NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would reveal the coupling relationships between vicinal protons within the oxetane ring.

HSQC spectra would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted NMR Data for this compound

| Technique | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H2 | ~4.5 - 5.0 | Multiplet |

| H3 | ~2.5 - 3.0 | Multiplet | |

| H4 | ~4.0 - 4.5 | Multiplet | |

| NH₂ | Variable (broad) | Singlet | |

| ¹³C NMR | C2 | ~75 - 85 | - |

| C3 | ~25 - 35 | - | |

| C4 | ~65 - 75 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural features through fragmentation analysis. The nominal molecular weight of this compound (C₃H₇NO) is 73 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 73. The fragmentation pattern would be characteristic of the oxetane ring and the amine group. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. For instance, cleavage of the oxetane ring could lead to the formation of characteristic fragment ions. Electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 74.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Ion | Predicted m/z |

|---|---|---|

| EI | [M]⁺ | 73 |

| ESI | [M+H]⁺ | 74 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. As a primary amine, it is expected to exhibit characteristic N-H stretching vibrations. youtube.com

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. youtube.com

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. youtube.com

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears as a medium to weak absorption in the 1250-1020 cm⁻¹ region. youtube.com

C-O Stretching: The characteristic C-O-C stretching of the oxetane ring is expected to be a strong band, likely in the region of 1000-950 cm⁻¹.

C-H Stretching: C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹.

Stereochemical Purity Assessment

Since the C2 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. The assessment of stereochemical purity is therefore a critical aspect of its characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The addition of acidic or basic modifiers to the mobile phase can also significantly influence the resolution by affecting the ionization state of the amine. researchgate.net By comparing the retention time of a sample to that of a known enantiomeric standard, the enantiomeric excess (e.e.) can be accurately determined. For related chiral oxetane derivatives, successful enantiomeric separations have been achieved using chiral stationary phase HPLC analysis. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral HPLC can determine the enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice.

For this compound, obtaining a single crystal of the free amine might be challenging due to its low melting point and potential for hydrogen bonding-induced disorder. A common strategy is to form a salt with a chiral acid (e.g., tartaric acid) or a derivative with a heavy atom, which can facilitate crystallization and aid in the determination of the absolute configuration. Although no crystal structure for the parent this compound is publicly available, the structures of numerous oxetane-containing compounds have been determined by X-ray crystallography, confirming their molecular connectivity and stereochemistry. nih.govuni-muenchen.de This technique provides unequivocal proof of the absolute configuration of a specific enantiomer.

Advanced Reaction Monitoring and In-Process Control Techniques for this compound

The synthesis of specialized chemical compounds such as this compound necessitates precise control over reaction parameters to ensure optimal yield, purity, and safety. Advanced reaction monitoring and in-process control (IPC) techniques, often integrated within a Process Analytical Technology (PAT) framework, are instrumental in achieving these goals. These methodologies facilitate real-time or near-real-time analysis of critical process parameters (CPPs) and critical quality attributes (CQAs), enabling a dynamic and responsive approach to manufacturing.

The implementation of PAT is a systematic approach to designing, analyzing, and controlling manufacturing through timely measurements of raw and in-process materials. meatscience.orgchemrxiv.orgnih.gov This is a departure from the traditional method of testing product quality after production is complete. meatscience.org For a compound like this compound, where the strained oxetane ring can be susceptible to side reactions, such advanced monitoring is particularly crucial. chemrxiv.orgnih.gov

In-Situ Spectroscopic Monitoring

In-situ spectroscopic techniques are powerful tools for tracking the progress of chemical reactions directly within the reaction vessel, eliminating the need for manual sampling and offline analysis. news-medical.netacs.org This provides immediate insight into reaction kinetics, the formation of intermediates, and the consumption of reactants. rsc.orgmt.com

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is highly effective for monitoring the synthesis of this compound. By inserting a probe directly into the reaction mixture, characteristic vibrational frequencies of functional groups can be tracked over time. For instance, in a potential synthesis route involving the amination of a 2-substituted oxetane precursor, the disappearance of a starting material band (e.g., a C-X stretching vibration, where X is a leaving group) and the appearance of product-related bands (e.g., N-H bending vibrations) can be monitored. mt.comxjtu.edu.cn

A hypothetical reaction could be the amination of 2-(chloromethyl)oxetane. The progress could be monitored by observing the decrease in the C-Cl stretch of the starting material and the increase in the characteristic peaks of the primary amine product.

Table 1: Hypothetical In-Situ FTIR Monitoring Data for this compound Synthesis

| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product Association | Trend During Reaction |

| C-O-C stretch (ether) | ~980-1050 | Oxetane Ring | Remains relatively stable or shifts slightly |

| C-Cl stretch | ~650-750 | 2-(chloromethyl)oxetane | Decreases |

| N-H bend (scissoring) | ~1590-1650 | This compound | Increases |

| N-H wag | ~780-850 | This compound | Increases |

| C-N stretch | ~1020-1250 | This compound | Increases |

This table is illustrative and based on typical infrared absorption frequencies for the specified functional groups.

Raman Spectroscopy:

Raman spectroscopy offers a complementary in-situ monitoring technique, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. mdpi.comspectroscopyonline.com It is sensitive to non-polar bonds and symmetric vibrations. In the synthesis of this compound, Raman spectroscopy could effectively monitor the oxetane ring vibrations and changes in the substitution pattern. mdpi.comnih.gov For example, the symmetric ring breathing mode of the oxetane would be a distinct signal to monitor.

Table 2: Potential Raman Shifts for Monitoring this compound Synthesis

| Raman Shift (cm⁻¹) | Vibrational Assignment | Significance in Monitoring |

| ~900-950 | Oxetane ring breathing | Confirms integrity of the oxetane ring |

| ~2800-3000 | C-H stretching | General indicator of organic species concentration |

| ~3200-3400 | N-H stretching | Indicates formation of the primary amine |

This table is illustrative and based on typical Raman shifts for the specified functional groups.

Online Chromatographic Techniques

Online chromatography provides separation and quantification of components in a reaction mixture automatically and in near-real-time. This is often achieved by diverting a small, automated sample from the reactor to a chromatographic system. cnif.cn

High-Performance Liquid Chromatography (HPLC):

Online HPLC is a robust method for monitoring the formation of this compound and identifying any impurities or by-products. chemrxiv.orgcnif.cn A typical setup would involve an automated sampling system that quenches the reaction in the sample loop before injection into the HPLC. chemrxiv.org This technique is invaluable for determining reaction completion, yield, and purity with high precision. For chiral synthesis, such as producing a specific enantiomer of this compound, chiral HPLC methods can be employed online to monitor enantiomeric excess (ee).

Table 3: Illustrative Online HPLC Parameters for this compound Reaction Monitoring

| Parameter | Value/Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of Hexane/Isopropanol/Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Hypothetical Retention Time | Starting Material: 4.5 min; (R)-Oxetan-2-amine: 6.2 min; (S)-Oxetan-2-amine: 7.8 min |

The retention times are hypothetical and serve for illustrative purposes.

In-Process Control Strategy

The data generated from these advanced monitoring techniques form the basis for a robust in-process control strategy. By establishing a correlation between the real-time analytical data and the desired reaction outcomes (e.g., yield, purity), control loops can be implemented. For instance, if in-situ FTIR monitoring indicates a slowing reaction rate, the temperature or reagent addition rate can be automatically adjusted to maintain the optimal reaction profile. This dynamic control minimizes batch-to-batch variability and ensures consistent product quality. meatscience.orgnih.gov

In the context of this compound synthesis, an IPC strategy might involve:

Initiation: Monitoring the consumption of a starting material to confirm reaction initiation before proceeding with further reagent addition.

Progression: Tracking the concentration of this compound via online HPLC to determine the reaction endpoint, preventing the formation of degradation products from over-processing. nih.gov

Quenching: Triggering the quenching step precisely when the optimal yield/purity profile is reached, as indicated by spectroscopic or chromatographic data.

By integrating these advanced analytical methodologies, the synthesis of this compound can be transformed from a static, pre-defined process into a dynamic, data-driven operation, leading to enhanced efficiency, consistency, and product quality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxetan-2-amine, and how can reaction parameters be systematically optimized?

- Methodology : this compound derivatives are commonly synthesized via alkylation or reductive amination. For example, alkylation of amines with oxetane-containing electrophiles (e.g., brominated oxetanes) under basic conditions can yield target compounds. Key parameters include temperature (40–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Optimization can be achieved through Design of Experiments (DOE) to evaluate interactions between variables .

- Data Analysis : Monitor reaction progress via TLC or LC-MS. Isolate products using column chromatography and characterize via -NMR and -NMR to confirm regiochemistry and purity .

Q. How can the stereochemistry of this compound derivatives be characterized, and why is it critical for biological studies?

- Methodology : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are used to separate enantiomers. Stereochemical assignments require circular dichroism (CD) spectroscopy or X-ray crystallography. The strained oxetane ring influences spatial orientation, affecting interactions with biological targets (e.g., enzymes or receptors) .

- Significance : Incorrect stereochemistry may lead to false negatives/positives in bioactivity assays. For example, (R)- and (S)-enantiomers of oxetane derivatives show distinct binding affinities to β-adrenergic receptors .

Q. What safety precautions are essential when handling this compound derivatives in the laboratory?

- Guidelines : Consult Safety Data Sheets (SDS) for hazards (e.g., skin corrosion, flammability). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Note that ecological toxicity data (e.g., biodegradability) are often unavailable, necessitating conservative waste disposal practices .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction between this compound derivatives and biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like β-adrenergic receptors. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

- Case Study : Fluorinated analogs of octopamine showed divergent binding affinities due to OH/F bioisosteric effects, highlighting the role of electrostatic interactions .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Approach : Conduct meta-analysis of published studies to identify variables (e.g., assay conditions, cell lines). Reproduce experiments under standardized protocols. For example, discrepancies in IC values may arise from differences in buffer pH or incubation times. Use statistical tools (ANOVA, regression) to quantify variability .

- Example : Conflicting reports on antimicrobial activity could stem from variations in bacterial strain susceptibility or compound solubility .

Q. What strategies improve the stability of this compound derivatives in aqueous solutions for in vivo studies?

- Methodology : Evaluate pH-dependent stability via accelerated degradation studies (e.g., 40°C, 75% RH). Introduce steric hindrance (e.g., methyl groups) or formulate with cyclodextrins to enhance solubility and reduce hydrolysis of the oxetane ring .

- Analytical Tools : Monitor degradation products using UPLC-QTOF-MS and correlate with molecular dynamics simulations of hydrolysis pathways .

Methodological Resources

- Synthesis Optimization : DOE frameworks (e.g., factorial designs) for parameter screening .

- Data Reproducibility : Follow Cochrane Handbook guidelines for systematic reviews to minimize bias in data collection and analysis .

- Ethical Compliance : Adhere to OECD guidelines for chemical safety assessment, particularly when toxicity data are incomplete .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.